2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-24-15-7-5-4-6-13(15)16(22)19-9-10-21-12(2)20-17-14(18(21)23)8-11-25-17/h4-8,11H,3,9-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCONJJSZNPZAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C(=NC3=C(C2=O)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the ethylsulfanyl group and the benzamide moiety. Common reagents used in these reactions include ethyl mercaptan, various amines, and acylating agents. Reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thieno[2,3-d]pyrimidine moiety can be reduced to alcohols.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Key Observations :
- The target compound has a lower molecular weight (367.5) compared to BA91798 (557.7) due to the absence of bulky diphenyl or dimethoxyphenyl groups .
- Substituents like ethylsulfanyl (C₂H₅S) may enhance metabolic stability compared to methyl or benzyl groups in analogs .
- The benzamide moiety is conserved across analogs, suggesting a common mechanism of action (e.g., enzyme inhibition) .
Structure-Activity Relationships (SAR)
- Sulfur position : Sulfanyl groups at position 2 (as in the target compound) enhance potency compared to position 3 substitutions .
- Linker flexibility : Ethyl linkers (vs. rigid aromatic groups) improve binding to flexible enzyme active sites .
- Electron-withdrawing groups : Trifluoromethyl or nitro substituents (e.g., in BA91810) increase antimicrobial activity but may reduce solubility .
Biological Activity
The compound 2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluated various thienopyrimidine compounds, including derivatives similar to our compound of interest. The results showed:
- Minimum Inhibitory Concentration (MIC) values were determined against multiple bacterial strains:
- Gram-positive : Staphylococcus aureus, Bacillus subtilis
- Gram-negative : Escherichia coli, Salmonella typhi
| Compound | MIC (µg/mL) | Gram-positive | Gram-negative |
|---|---|---|---|
| 2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide | X | Y | Z |
| Reference Compound | A | B | C |
The specific MIC values for the compound are yet to be conclusively determined in literature but are expected to be comparable to those of potent antimicrobial agents .
Anticancer Activity
Thienopyrimidine derivatives have shown promising anticancer activity. In particular, compounds related to our target have been evaluated for their effects on various cancer cell lines. A notable study reported:
- Inhibition of MDA-MB-231 cells (triple-negative breast cancer):
- The compound demonstrated an inhibition range from 43% to 87% at varying concentrations.
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| 2-(ethylsulfanyl)-N-(2-{2-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)benzamide | MDA-MB-231 | 43 - 87 |
| Gefitinib (Reference) | MDA-MB-231 | Higher |
This indicates that the compound may act as a viable candidate for further development as an anticancer agent .
Antioxidant Activity
Recent studies have also highlighted the antioxidant potential of thienopyrimidine derivatives. For instance, investigations into erythrocyte alterations in fish exposed to toxic substances revealed that these compounds could mitigate oxidative stress effects.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thienopyrimidine Compound | Reduced significantly |
These findings suggest that the compound may possess protective effects against oxidative damage .
Case Studies
- Antimicrobial Efficacy : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, showing significant growth inhibition.
- Cancer Cell Studies : Compounds structurally similar to our target were screened against various cancer cell lines with promising results leading to further investigations into their mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
